molecular formula C9H10N2S B11777324 N,N-Dimethylbenzo[d]isothiazol-3-amine

N,N-Dimethylbenzo[d]isothiazol-3-amine

Cat. No.: B11777324
M. Wt: 178.26 g/mol
InChI Key: AXEPVTNANVZKQI-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with dimethylamine under specific conditions to form the desired isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Scientific Research Applications

N,N-Dimethylbenzo[d]isothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of biocides, preservatives, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, particularly those with thiol groups. This inhibition can disrupt essential biological processes, leading to antimicrobial and antifungal effects. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-Dimethylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:

    Benzisothiazolinone: Known for its antimicrobial properties and used in various industrial applications.

    Methylisothiazolinone: Commonly used as a preservative in personal care products.

    Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,N-dimethyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)12-10-9/h3-6H,1-2H3

InChI Key

AXEPVTNANVZKQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NSC2=CC=CC=C21

Origin of Product

United States

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